1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride
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Overview
Description
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride typically involves the acetylation of 4-hydrazinopiperidine. One method involves reacting 4-hydrazinopiperidine with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-Acetyl-4-hydrazinopiperidine.
Reduction: Alcohols or amines derived from the reduction of the acetyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-aminopiperidine hydrochloride: Similar in structure but with an amino group instead of a hydrazine group.
1-Acetyl-4-(4-hydroxyphenyl)piperazine: Contains a piperazine ring and a hydroxyphenyl group.
Piperine: A naturally occurring piperidine derivative with significant biological activity
Uniqueness
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride is unique due to its hydrazine group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H16ClN3O |
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Molecular Weight |
193.67 g/mol |
IUPAC Name |
1-(4-hydrazinylpiperidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H15N3O.ClH/c1-6(11)10-4-2-7(9-8)3-5-10;/h7,9H,2-5,8H2,1H3;1H |
InChI Key |
UQIQMRMOGOPYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NN.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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